An In-depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine
An In-depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-(aminomethyl)pyrimidin-2-amine (CAS No: 929973-95-5). This bifunctional heterocyclic compound, incorporating a key 2-aminopyrimidine scaffold and a reactive aminomethyl group, is a valuable building block for medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its characterization, handling, and utility in the synthesis of complex molecular architectures with therapeutic potential. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert analysis based on structurally related compounds.
Introduction
The pyrimidine nucleus is a cornerstone in the architecture of biologically significant molecules, from the nucleobases of our DNA and RNA to a multitude of approved therapeutic agents.[1][2] The inherent biological relevance of this heterocycle has made it a privileged scaffold in medicinal chemistry. Compounds featuring the pyrimidine core exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets, most notably protein kinases.[5]
4-(Aminomethyl)pyrimidin-2-amine presents itself as a particularly interesting building block. It combines the established biological relevance of the 2-aminopyrimidine core with a versatile aminomethyl side chain. This primary amine serves as a convenient handle for synthetic elaboration, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other nucleophilic reactions. This dual functionality makes it an attractive starting material for the generation of compound libraries in the pursuit of novel therapeutics.
This guide aims to provide a detailed technical resource on 4-(aminomethyl)pyrimidin-2-amine, covering its fundamental properties, synthetic routes, reactivity profile, and potential applications, with a strong emphasis on its role in drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2-aminopyrimidin-4-yl)methanamine | N/A |
| CAS Number | 929973-95-5 | [6] |
| Molecular Formula | C₅H₈N₄ | [6] |
| Molecular Weight | 124.14 g/mol | [6] |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Predicted: 224.3 ± 15.0 °C at 760 mmHg | [7] |
| Density | Predicted: 1.138 ± 0.06 g/cm³ | [7] |
| pKa | Predicted: 7.46 ± 0.29 | N/A |
| Solubility | Soluble in water (predicted) | [7] |
Spectroscopic Characterization (Predicted)
Due to a lack of publicly available experimental spectra for 4-(aminomethyl)pyrimidin-2-amine, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds, such as 4-(aminomethyl)pyridine and other substituted 2-aminopyrimidines.[2][8][9] These predictions serve as a guide for researchers in characterizing this molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aminomethyl protons, and the protons of the two amino groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrimidine H-6 | ~8.2 | Doublet | 1H | Coupled to H-5. |
| Pyrimidine H-5 | ~6.8 | Doublet | 1H | Coupled to H-6. |
| -CH₂- | ~3.9 | Singlet | 2H | Methylene protons adjacent to the pyrimidine ring. |
| -CH₂-NH₂ | Broad singlet | 2H | Protons of the primary aminomethyl group. | |
| Ring -NH₂ | Broad singlet | 2H | Protons of the primary amino group on the pyrimidine ring. |
Note: The chemical shifts of the NH₂ protons are highly dependent on the solvent and concentration and may exchange with D₂O.[10]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrimidine C-2 | ~163 | Carbon bearing the amino group. |
| Pyrimidine C-4 | ~160 | Carbon bearing the aminomethyl group. |
| Pyrimidine C-6 | ~158 | |
| Pyrimidine C-5 | ~115 | |
| -CH₂- | ~45 | Methylene carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amino groups and the aromatic pyrimidine ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (primary amines) | 3400-3250 | Medium-Strong | Two bands are expected for the symmetric and asymmetric stretches of the two NH₂ groups.[4] |
| C-H Stretch (aromatic) | 3100-3000 | Medium | |
| N-H Bend (primary amines) | 1650-1580 | Medium-Strong | Scissoring vibration of the NH₂ groups.[4] |
| C=N and C=C Stretch (aromatic ring) | 1600-1450 | Medium-Strong | Vibrations of the pyrimidine ring. |
| C-N Stretch | 1350-1250 | Medium-Strong | Stretching of the C-N bonds.[4] |
Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 124 | Molecular ion [M]⁺ |
| 108 | Loss of NH₂ radical |
| 95 | Loss of CH₂NH radical |
| 79 | Fragmentation of the pyrimidine ring |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would involve the cyclocondensation of a suitable 1,3-dielectrophile with guanidine. A key intermediate would be a protected form of 4-aminomethyl-1,3-dicarbonyl compound or its synthetic equivalent. A more direct route could start from a pre-formed pyrimidine with a suitable functional group at the 4-position that can be converted to an aminomethyl group.
A practical synthesis could start from 2-amino-4-chloro-pyrimidine, which is commercially available. The chloro substituent can be displaced by a cyanide group, followed by reduction of the nitrile to the desired aminomethyl group.
Diagram: Proposed Synthesis of 4-(Aminomethyl)pyrimidin-2-amine
Caption: A plausible two-step synthesis of 4-(aminomethyl)pyrimidin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-amino-4-cyanopyrimidine
-
To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-4-cyanopyrimidine.
Step 2: Synthesis of 4-(aminomethyl)pyrimidin-2-amine
-
In a high-pressure vessel, suspend 2-amino-4-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(aminomethyl)pyrimidin-2-amine.
Reactivity and Synthetic Applications
The chemical reactivity of 4-(aminomethyl)pyrimidin-2-amine is dictated by the two primary amino groups and the electron-deficient nature of the pyrimidine ring.
-
N-Acylation: The aminomethyl group is generally more nucleophilic than the 2-amino group due to the electron-withdrawing nature of the pyrimidine ring. Selective acylation of the side-chain amine can be achieved under controlled conditions.
-
Reductive Amination: The aminomethyl group can participate in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines.
-
N-Alkylation: Both amino groups can undergo alkylation, although the side-chain amine is expected to be more reactive.
-
Reactions of the 2-Amino Group: The 2-amino group can undergo reactions typical of heterocyclic amines, such as diazotization followed by substitution (Sandmeyer-type reactions), although these may require harsh conditions. It can also be a key partner in cross-coupling reactions.
The bifunctional nature of this molecule makes it a valuable scaffold for building more complex structures. For instance, it can be used to synthesize libraries of compounds for high-throughput screening in drug discovery programs.
Diagram: Reactivity of 4-(Aminomethyl)pyrimidin-2-amine
Caption: Key reactions of 4-(aminomethyl)pyrimidin-2-amine.
Potential Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a prominent feature in a number of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-amino group of the pyrimidine ring often forms a key hydrogen-bonding interaction with the hinge region of the kinase active site, which is essential for potent inhibition.
Given this precedent, 4-(aminomethyl)pyrimidin-2-amine is an excellent starting point for the design and synthesis of novel kinase inhibitors. The aminomethyl group can be functionalized to introduce various substituents that can interact with other regions of the kinase active site, potentially leading to improved potency and selectivity. For example, it could be used as a linker to attach fragments that bind to the solvent-exposed region or other pockets within the enzyme.
Beyond kinase inhibition, pyrimidine derivatives have shown promise as antagonists for G-protein coupled receptors (GPCRs) and as antimicrobial agents. The structural versatility of 4-(aminomethyl)pyrimidin-2-amine makes it a valuable tool for exploring these and other therapeutic areas.
Safety and Handling
Based on available safety data for structurally similar compounds, 4-(aminomethyl)pyrimidin-2-amine should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory system.[5]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Aminomethyl)pyrimidin-2-amine is a valuable and versatile building block for synthetic and medicinal chemistry. Its combination of a biologically relevant 2-aminopyrimidine core and a synthetically tractable aminomethyl group makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While there is a need for more comprehensive experimental characterization of this compound, this technical guide provides a solid foundation for its use in research and drug discovery endeavors. The synthetic strategies, predicted spectroscopic data, and discussion of its reactivity and potential applications will be a useful resource for scientists working at the forefront of chemical and pharmaceutical research.
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